8,8-Dimethylbicyclo[4.2.0]octan-2-one is a bicyclic organic compound with the molecular formula . This compound is classified under the category of bicyclic ketones, characterized by its unique structural arrangement that includes two fused cycloalkane rings. The compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and PubChem, where it is cataloged with details regarding its structure and properties. It falls under the classification of organic compounds, specifically as a bicyclic ketone due to the presence of a carbonyl group (C=O) within its bicyclic framework .
The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to favor the formation of the desired product while minimizing side reactions. For instance, using Lewis acids as catalysts can enhance cyclization efficiency.
The molecular structure of 8,8-Dimethylbicyclo[4.2.0]octan-2-one features two bridged cyclohexane rings with a ketone functional group located at one of the bridgehead positions. The structure can be represented in various formats, including:
CC1(C)CC2(C)C(=O)CC1C2InChI=1S/C10H16O/c1-9(2)6-3-5-8(11)7(6)4-10(9)3/h3-7H,1-2H3The compound has a molecular weight of approximately 156.24 g/mol and exhibits specific stereochemistry due to its cyclic nature.
8,8-Dimethylbicyclo[4.2.0]octan-2-one can participate in various chemical reactions typical for ketones:
The reaction conditions, such as pH and temperature, play crucial roles in determining the yield and selectivity of these reactions.
The mechanism of action for reactions involving 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in transformations of this compound.
Key chemical properties include:
8,8-Dimethylbicyclo[4.2.0]octan-2-one has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2